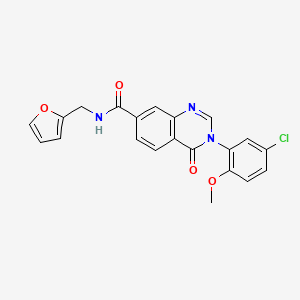

3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O4 and its molecular weight is 409.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, structure, and biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16ClN3O4, with a molecular weight of 409.8 g/mol. The compound features a quinazoline core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClN3O4 |

| Molecular Weight | 409.8 g/mol |

| CAS Number | 1190287-19-4 |

Antitumor Activity

Recent studies have indicated that quinazoline derivatives possess significant antitumor properties. Compounds similar to 3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline have shown efficacy against various cancer cell lines. For instance, derivatives with similar structures have been tested against A549 lung cancer cells and U937 leukemia cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), leading to decreased cell proliferation and increased apoptosis in cancer cells . The presence of the furan moiety may enhance this inhibitory effect by increasing the compound's binding affinity to target enzymes or receptors.

Neuroprotective Effects

In addition to its antitumor potential, there is emerging evidence suggesting that quinazoline derivatives may also exhibit neuroprotective properties. Some studies have reported that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage . This neuroprotective effect could be attributed to the modulation of cholinergic signaling pathways, which are crucial in neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated a series of quinazoline derivatives for their anticancer activity against various cell lines. One derivative demonstrated an IC50 value of 0.23 µM against AChE, indicating potent activity that could be relevant for further development in cancer therapeutics .

- Neurotoxicity Protection : Research has shown that certain quinazolines can protect against H2O2-induced neurotoxicity in neuronal cell cultures. This suggests a potential role for 3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline in treating neurodegenerative conditions .

Scientific Research Applications

Biological Activities

Research has highlighted several key applications of this compound:

Anticancer Activity

Studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. The structure of 3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suggests potential efficacy against various cancer cell lines. For instance:

- The compound could inhibit cell proliferation in breast cancer models (e.g., MCF-7 cell line) by inducing apoptosis or cell cycle arrest.

Antimicrobial Properties

The presence of the furan ring and quinazoline scaffold may confer antimicrobial activity against a range of pathogens. Preliminary studies suggest:

- Effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Potential antifungal activity against species like Candida albicans.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

- Substitution Reactions : Introduction of functional groups (e.g., chloro and methoxy) via electrophilic aromatic substitution or nucleophilic substitution techniques.

Case Studies

Several studies have explored the applications of similar compounds, providing insights into their therapeutic potential:

Properties

Molecular Formula |

C21H16ClN3O4 |

|---|---|

Molecular Weight |

409.8 g/mol |

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C21H16ClN3O4/c1-28-19-7-5-14(22)10-18(19)25-12-24-17-9-13(4-6-16(17)21(25)27)20(26)23-11-15-3-2-8-29-15/h2-10,12H,11H2,1H3,(H,23,26) |

InChI Key |

PRQYPSNDSPUFHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.